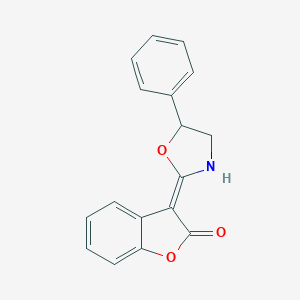
(3E)-3-(5-phenyl-1,3-oxazolidin-2-ylidene)-1-benzofuran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-(5-phenyl-1,3-oxazolidin-2-ylidene)-1-benzofuran-2-one, commonly known as POB, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. POB is a benzofuran derivative that is synthesized using a multi-step process.
Mécanisme D'action
POB exerts its anti-tumor effects by inhibiting the activity of the enzyme topoisomerase II. Topoisomerase II is an essential enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II results in DNA damage and cell death. POB also inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Inhibition of COX-2 results in reduced inflammation.
Biochemical and Physiological Effects:
Studies have shown that POB has several biochemical and physiological effects. POB has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. POB also has anti-inflammatory effects and has been shown to reduce the production of inflammatory mediators such as prostaglandins. Additionally, POB has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic rats.
Avantages Et Limitations Des Expériences En Laboratoire
POB has several advantages for lab experiments. POB is stable under normal laboratory conditions and can be easily synthesized using standard laboratory techniques. However, POB has some limitations for lab experiments. POB is insoluble in water, which limits its use in aqueous-based experiments. Additionally, POB has low bioavailability, which limits its use in in vivo experiments.
Orientations Futures
There are several future directions for the study of POB. One potential direction is the development of POB analogs that have improved bioavailability and solubility. Another potential direction is the study of the mechanism of action of POB in more detail. Finally, the potential applications of POB in the treatment of Alzheimer's disease and diabetes should be further explored.
Méthodes De Synthèse
The synthesis of POB is a multi-step process that involves the reaction of 2-hydroxybenzophenone with phenylglycine to form a Schiff base. The Schiff base is then cyclized with ethyl chloroformate and triethylamine to form the oxazolidinone ring. Finally, the oxazolidinone ring is opened using sodium methoxide to form POB.
Applications De Recherche Scientifique
POB has been the subject of several scientific studies due to its potential applications in various fields. POB has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties. Studies have also shown that POB has potential applications in the treatment of Alzheimer's disease and diabetes.
Propriétés
Formule moléculaire |
C17H13NO3 |
|---|---|
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
(3E)-3-(5-phenyl-1,3-oxazolidin-2-ylidene)-1-benzofuran-2-one |
InChI |
InChI=1S/C17H13NO3/c19-17-15(12-8-4-5-9-13(12)21-17)16-18-10-14(20-16)11-6-2-1-3-7-11/h1-9,14,18H,10H2/b16-15+ |
Clé InChI |
CPHFOCXVKKOFFJ-FOCLMDBBSA-N |
SMILES isomérique |
C1C(O/C(=C/2\C3=CC=CC=C3OC2=O)/N1)C4=CC=CC=C4 |
SMILES |
C1C(OC(=C2C3=CC=CC=C3OC2=O)N1)C4=CC=CC=C4 |
SMILES canonique |
C1C(OC(=C2C3=CC=CC=C3OC2=O)N1)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,8-Dinitropyrido[1,2-a]benzimidazole](/img/structure/B230409.png)




![(4E)-2-phenyl-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one](/img/structure/B230437.png)
![1,3-Dimethyl-5-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B230443.png)


![Allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B230451.png)



![5-amino-3-[(3-pyridinylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B230468.png)